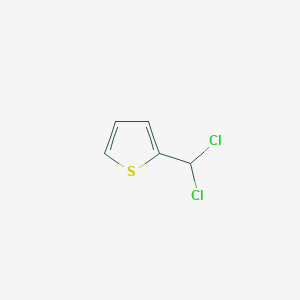

2-(Dichloromethyl)thiophene

Beschreibung

2-(Dichloromethyl)thiophene is a halogenated thiophene derivative characterized by a dichloromethyl (-CHCl₂) substituent at the 2-position of the thiophene ring. Thiophene derivatives are renowned for their aromatic stability and versatility in pharmaceutical and materials science applications due to the electron-rich sulfur-containing heterocycle .

Hypothetical Properties (extrapolated from analogs):

Eigenschaften

CAS-Nummer |

36953-55-6 |

|---|---|

Molekularformel |

C5H4Cl2S |

Molekulargewicht |

167.06 g/mol |

IUPAC-Name |

2-(dichloromethyl)thiophene |

InChI |

InChI=1S/C5H4Cl2S/c6-5(7)4-2-1-3-8-4/h1-3,5H |

InChI-Schlüssel |

DRNCSQASKNFBRF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CSC(=C1)C(Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethyl)thiophene typically involves the chloromethylation of thiophene. One common method is the reaction of thiophene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . This reaction proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dichloromethyl)thiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

Substitution: The dichloromethyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.

Major Products

The major products formed from these reactions include thiophene derivatives with various functional groups, such as 2-(hydroxymethyl)thiophene, 2-(aminomethyl)thiophene, and 2-(methyl)thiophene .

Wissenschaftliche Forschungsanwendungen

2-(Dichloromethyl)thiophene has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for anti-inflammatory and analgesic drugs.

Wirkmechanismus

The mechanism of action of 2-(Dichloromethyl)thiophene involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. The compound’s ability to modulate these enzymes makes it a potential candidate for anti-inflammatory drugs .

Vergleich Mit ähnlichen Verbindungen

2-(Chloromethyl)thiophene (CAS 765-50-4)

- Structure : Chloromethyl (-CH₂Cl) substituent at the 2-position.

- Properties : Molecular weight 132.61 g/mol, boiling point 178.6°C, colorless liquid .

- Applications : Widely used as a precursor in pharmaceuticals and agrochemicals.

- Key Difference: The mono-chlorinated methyl group offers less steric hindrance and lower electron-withdrawing effects compared to dichloromethyl, influencing reactivity in cross-coupling reactions .

2-Chloro-5-methylthiophene

- Structure : Chlorine at the 2-position and methyl at the 5-position.

- Properties : Higher steric hindrance due to methyl substitution; used in material science for conductive polymers .

- Key Difference : The absence of a chloromethyl group reduces its utility in nucleophilic substitutions compared to 2-(dichloromethyl)thiophene.

2-Ethylthiophene

- Structure : Ethyl (-CH₂CH₃) substituent at the 2-position.

- Properties: Non-halogenated; primarily used in organic electronics due to enhanced electron-donating capacity .

- Key Difference : Lacks halogen atoms, making it less reactive in halogen-based synthetic pathways.

2-(Dichloromethyl)-3-nitrothiophene (CAS 175731-00-7)

- Structure: Dichloromethyl at 2-position and nitro (-NO₂) at 3-position.

- Applications : Explored in medicinal chemistry for targeted therapies.

Physical and Chemical Properties Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | C₅H₄Cl₂S | ~167.06 | >180 (estimated) | Pharmaceutical intermediates |

| 2-(Chloromethyl)thiophene | C₅H₅ClS | 132.61 | 178.6 | Agrochemical synthesis |

| 2-Chloro-5-methylthiophene | C₆H₅ClS | 144.62 | N/A | Conductive polymers |

| 2-Ethylthiophene | C₆H₈S | 112.19 | N/A | Organic electronics |

Biologische Aktivität

2-(Dichloromethyl)thiophene is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS No. | 36953-55-6 |

| Molecular Formula | CHClS |

| Molecular Weight | 167.06 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CSC(=C1)C(Cl)Cl |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes involved in inflammatory pathways. Notably, it has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of inflammatory mediators. This inhibition suggests its potential as an anti-inflammatory agent.

Biological Activities

1. Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit antimicrobial properties. A study highlighted that certain thiophene compounds demonstrated significant activity against Leishmania major, a protozoan parasite responsible for cutaneous leishmaniasis. The compound's derivatives showed promising in vitro efficacy with an effective concentration (EC50) as low as 0.09 µM, indicating strong antiparasitic activity .

2. Enzyme Inhibition

The compound has been characterized as a Michael addition acceptor, which can modify key cysteine residues in proteins like Keap1 and NF-kappaB. This modification is associated with the induction of phase II detoxifying enzymes and inhibition of nuclear factor-kappaB (NF-kB), suggesting a role in cancer prevention and treatment .

Study on Antileishmanial Activity

In a recent study, researchers synthesized a library of thiophene derivatives to evaluate their antileishmanial activity. The compound 5D, a derivative of this compound, exhibited remarkable activity against L. major promastigotes with an EC50 value of 0.09 ± 0.02 µM. The mechanism involved the generation of reactive oxygen species (ROS), leading to cell death in the parasite while maintaining low cytotoxicity towards mammalian cells .

Phase II Detoxifying Enzyme Induction

Another investigation focused on the biological effects of thiophenes extracted from Echinops grijisii. The study found that these compounds induced phase II detoxifying enzymes and inhibited NF-kappaB signaling pathways, potentially offering insights into their use as therapeutic agents against oxidative stress-related diseases .

Comparative Analysis

A comparison with similar compounds highlights the unique reactivity of this compound due to its dichloromethyl group:

| Compound | Antimicrobial Activity | Unique Features |

|---|---|---|

| This compound | High | Dichloromethyl group enhances reactivity |

| 2-(Chloromethyl)thiophene | Moderate | Mono-substituted; less reactive |

| 2-(Bromomethyl)thiophene | Moderate | Bromine substitution affects stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.